3,4-Difluoro-5-ethoxyphenylboronic acid
Overview
Description
3,4-Difluoro-5-ethoxyphenylboronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and an ethoxy group attached to a phenyl ring, along with a boronic acid functional group. The molecular formula of this compound is C8H9BF2O3, and it is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-ethoxyphenylboronic acid typically involves the reaction of 3,4-difluoro-5-ethoxyphenyl bromide with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like toluene or ethanol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents, catalysts, and solvents is carefully considered to ensure scalability and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Phenyl Compounds: Formed through nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry: 3,4-Difluoro-5-ethoxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors or receptor modulators. Its derivatives have shown potential in the development of new drugs for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. It is also employed in the manufacture of electronic components and sensors .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-ethoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The presence of fluorine atoms and the ethoxy group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- 3,4-Difluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Ethoxy-3,5-dimethylphenylboronic acid
Comparison: 3,4-Difluoro-5-ethoxyphenylboronic acid is unique due to the presence of both fluorine atoms and an ethoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications. Compared to 3,4-Difluorophenylboronic acid, the ethoxy group in this compound can enhance solubility and reactivity in certain reactions. Similarly, the presence of fluorine atoms distinguishes it from 4-Methoxyphenylboronic acid and 4-Ethoxy-3,5-dimethylphenylboronic acid, providing unique reactivity patterns .
Properties
IUPAC Name |
(3-ethoxy-4,5-difluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,12-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPWEMTWYVQLFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)OCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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